molecular formula C15H21F3N2O B13862835 4-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)butan-1-ol

4-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)butan-1-ol

Cat. No.: B13862835
M. Wt: 302.33 g/mol
InChI Key: AUXKOOFIUBHTQI-UHFFFAOYSA-N
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Description

4-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)butan-1-ol is a chemical compound known for its unique structure and properties It contains a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine ring and a butanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)butan-1-ol typically involves the reaction of 3-(trifluoromethyl)aniline with piperazine, followed by the addition of butanol. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization are common to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)butan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted phenyl derivatives .

Scientific Research Applications

4-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)butan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)butan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity to these targets, leading to various biological effects. The piperazine ring plays a crucial role in stabilizing the compound’s interaction with its targets, while the butanol chain influences its solubility and distribution within biological systems .

Comparison with Similar Compounds

Similar Compounds

    4-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)butan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.

    1-methyl-5-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-1H-1,2,4-triazol-3-amine: Contains a triazole ring instead of a butanol chain.

Uniqueness

4-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)butan-1-ol is unique due to its combination of a trifluoromethyl group, piperazine ring, and butanol chain. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C15H21F3N2O

Molecular Weight

302.33 g/mol

IUPAC Name

4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]butan-1-ol

InChI

InChI=1S/C15H21F3N2O/c16-15(17,18)13-4-3-5-14(12-13)20-9-7-19(8-10-20)6-1-2-11-21/h3-5,12,21H,1-2,6-11H2

InChI Key

AUXKOOFIUBHTQI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCCO)C2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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